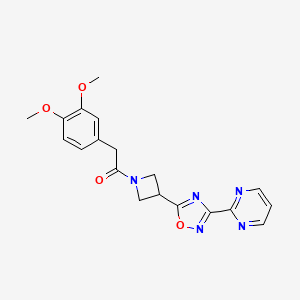

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-26-14-5-4-12(8-15(14)27-2)9-16(25)24-10-13(11-24)19-22-18(23-28-19)17-20-6-3-7-21-17/h3-8,13H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJATUWUREOJREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives

The target compound’s 1,2,4-oxadiazole core (vs. 1,3,4-oxadiazole in ) offers distinct electronic properties due to nitrogen positioning. 1,2,4-Oxadiazoles are more resistant to hydrolysis, enhancing metabolic stability . For example, compound 4a (1,3,4-oxadiazole) showed moderate anticancer activity in screening assays, whereas pyrimidine-fused 1,2,4-oxadiazoles (e.g., 4a–k in ) demonstrated enhanced antimicrobial potency due to improved π-stacking .

b) Azetidine vs. Larger Heterocycles

For instance, azetidine-containing analogs in kinase inhibitors exhibit higher selectivity due to reduced conformational flexibility .

c) Pyrimidine Substituents

The pyrimidin-2-yl group in the target compound contrasts with pyridin-4-yl () or dihydropyrimidinone () substituents. Pyrimidine’s dual nitrogen atoms facilitate stronger interactions with ATP-binding pockets in kinases, as seen in FDA-approved drugs like gefitinib .

d) 3,4-Dimethoxyphenyl Group

This substituent enhances lipophilicity and electron density compared to simpler phenyl groups (e.g., in ). Similar dimethoxyphenyl motifs in improved yield and crystallinity in pyrazoline derivatives, suggesting analogous benefits in solubility and synthesis for the target compound .

Bioactivity Hypotheses

While direct data for the target compound is unavailable, structural analogs suggest:

- Anticancer Potential: Pyrimidine-oxadiazole hybrids () inhibit tubulin polymerization or kinase activity (IC50: 0.5–10 μM in similar compounds) .

- Antimicrobial Activity : The 3,4-dimethoxyphenyl group may enhance membrane penetration, as seen in oxadiazole-containing antifungals (MIC: 8–32 μg/mL) .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 373.41 g/mol |

| Molecular Formula | C19H21N5O4 |

| LogP | 2.45 |

| Polar Surface Area | 85.6 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole and pyrimidine compounds exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro assays demonstrated that the compound exhibits an IC50 value comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

Anticancer Properties

Research has also highlighted the anticancer properties of compounds containing the oxadiazole moiety. The compound showed cytotoxic effects on several cancer cell lines:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, mediated through the activation of caspases.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various derivatives including our compound against S. aureus and E. coli . The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, which is significantly lower than many conventional antibiotics .

- Anticancer Activity Assessment :

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- The pyrimidine and oxadiazole rings facilitate binding to DNA and RNA polymerases, inhibiting nucleic acid synthesis.

- The azetidine moiety enhances lipophilicity, allowing better membrane permeability and cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.